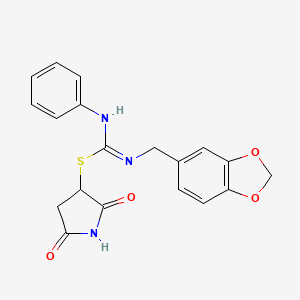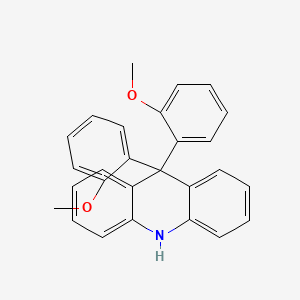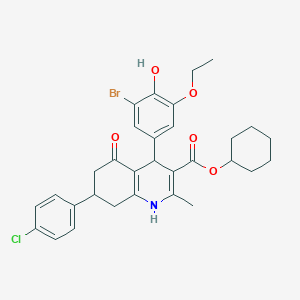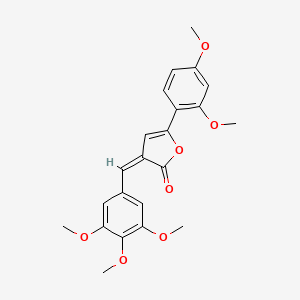![molecular formula C19H17BrClNO3 B5119658 8-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5119658.png)
8-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}quinoline, commonly known as BCEQ, is a chemical compound that has been widely used in scientific research. BCEQ is a quinoline derivative, which has been synthesized by various methods and has been found to have several biochemical and physiological effects.
作用机制
BCEQ has been found to chelate with metal ions, such as copper and iron, and form stable complexes. The fluorescence of BCEQ is quenched in the presence of metal ions, which makes BCEQ a good fluorescent probe for the detection of metal ions. BCEQ has also been found to generate reactive oxygen species (ROS) upon irradiation with light, which makes BCEQ a good photosensitizer for photodynamic therapy. The antimicrobial and antiviral activities of BCEQ are thought to be due to its ability to disrupt the membrane integrity of microorganisms and viruses.
Biochemical and Physiological Effects:
BCEQ has been found to have several biochemical and physiological effects. BCEQ has been found to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli, and viruses, such as herpes simplex virus and human immunodeficiency virus. BCEQ has also been found to induce apoptosis, or programmed cell death, in cancer cells. BCEQ has been found to have antioxidant activity, which makes BCEQ a potential therapeutic agent for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
BCEQ has several advantages for lab experiments, such as its high stability, low toxicity, and good solubility in water and organic solvents. BCEQ is also easy to synthesize and can be obtained in high yields. However, BCEQ has some limitations for lab experiments, such as its limited selectivity for metal ions and its potential cytotoxicity at high concentrations.
未来方向
There are several future directions for research on BCEQ. One direction is the development of new fluorescent probes based on BCEQ for the detection of metal ions with high selectivity and sensitivity. Another direction is the development of new photosensitizers based on BCEQ for the treatment of cancer with improved efficacy and selectivity. Another direction is the development of new antimicrobial and antiviral agents based on BCEQ with improved activity and selectivity. Finally, the development of new materials based on BCEQ for various applications, such as sensing, imaging, and drug delivery, is also a promising direction for research.
合成方法
BCEQ can be synthesized by various methods, including the condensation of 2-(4-bromo-2-chlorophenoxy)ethanol with 8-aminoquinoline in the presence of a base, such as potassium carbonate. Other methods include the reaction of 2-(4-bromo-2-chlorophenoxy)ethanol with 8-hydroxyquinoline in the presence of a dehydrating agent, such as thionyl chloride. BCEQ can also be synthesized by the reaction of 2-(4-bromo-2-chlorophenoxy)ethylamine with 8-hydroxyquinoline in the presence of a base, such as sodium hydride.
科学研究应用
BCEQ has been widely used in scientific research as a fluorescent probe for the detection of metal ions, such as copper and iron. BCEQ has also been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer. BCEQ has been found to have antimicrobial and antiviral activities, and has been used in the development of new drugs for the treatment of infectious diseases. BCEQ has also been used in the development of new materials, such as polymers and nanoparticles, for various applications.
属性
IUPAC Name |
8-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClNO3/c20-15-6-7-17(16(21)13-15)24-11-9-23-10-12-25-18-5-1-3-14-4-2-8-22-19(14)18/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMDUROASGGALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOCCOC3=C(C=C(C=C3)Br)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy}quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5119582.png)
![ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5119587.png)

![5-{5-chloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5119605.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5119610.png)
![3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119611.png)






![7-(ethylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5119665.png)
![N-[4-(4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)phenyl]acetamide](/img/structure/B5119677.png)